4-bromo-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S685958
CAS No.
69872-17-9
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-pyrrolo[2,3-c]pyridine

CAS Number

69872-17-9

Product Name

4-bromo-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H

InChI Key

NZUWATDXQMWXMY-UHFFFAOYSA-N

SMILES

C1=CNC2=CN=CC(=C21)Br

Canonical SMILES

C1=CNC2=CN=CC(=C21)Br
  • Kinase Inhibitors

    One area of study has investigated 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes. By inhibiting kinases, it may be possible to develop drugs for diseases such as cancer and inflammatory disorders PubChem, CID: 12510055: .

  • Other Therapeutic Areas

    Research has also explored 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives for other therapeutic applications, such as anticonvulsant and antibacterial agents [NCBI,的相关文献(similar articles), (Ref: 4 , 11)]. However, more research is needed to fully understand the potential of these molecules.

4-Bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound characterized by its bromine substitution at the fourth position of the pyrrolo ring. Its molecular formula is C7H5BrN2C_7H_5BrN_2 with a molecular weight of approximately 197.04 g/mol. The compound typically appears as a white to light yellow solid and has a melting point ranging from 177 °C to 181 °C . This compound is notable for its structural features, which include a fused pyrrole and pyridine system, making it of interest in various chemical and biological applications.

Due to its electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, under suitable conditions.
  • Electrophilic Aromatic Substitution: The pyridine nitrogen can act as a site for electrophilic attack, enabling further functionalization of the compound.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles, often used in medicinal chemistry.

Research indicates that 4-bromo-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity. It has been studied as a potential inhibitor for various biological targets, including:

  • Kinase Inhibition: Its structure allows for interaction with kinase enzymes, which play crucial roles in cell signaling and cancer progression.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, although further investigation is required to fully understand its efficacy and mechanisms.

The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine can be achieved through multiple routes:

  • Bromination of Pyrrolo Derivatives: Starting from pyrrole or substituted pyrroles, bromination can yield the desired product.
  • Condensation Reactions: Utilizing starting materials such as 2-(3-bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine can lead to the formation of 4-bromo-1H-pyrrolo[2,3-c]pyridine through condensation reactions .
  • Cyclization Techniques: Cyclization of appropriate precursors under acidic or basic conditions can also facilitate the formation of this compound.

4-Bromo-1H-pyrrolo[2,3-c]pyridine finds applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors targeting specific enzymes.
  • Material Science: The compound may be utilized in developing novel materials due to its electronic properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

Studies on the interactions of 4-bromo-1H-pyrrolo[2,3-c]pyridine with biological targets have shown promising results. Its ability to bind selectively to certain enzymes suggests potential therapeutic applications. Research efforts focus on understanding these interactions at the molecular level to optimize its efficacy as a drug candidate.

Several compounds share structural similarities with 4-bromo-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridineFused pyrrole and pyridineDifferent substitution patterns
4-Chloro-1H-pyrrolo[2,3-c]pyridineFused pyrrole and pyridineChlorine instead of bromine
4-Methyl-1H-pyrrolo[2,3-c]pyridineFused pyrrole and pyridineMethyl group substitution

These compounds exhibit varying biological activities and chemical properties due to differences in their substituents and structural configurations. The unique bromine substitution in 4-bromo-1H-pyrrolo[2,3-c]pyridine contributes to its distinct reactivity and potential applications in medicinal chemistry.

XLogP3

1.7

Wikipedia

4-Bromo-1H-pyrrolo[2,3-c]pyridine

Dates

Last modified: 08-15-2023

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